6-(Azepan-1-yl)pyridazin-3-amine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridazine ring substituted with an azepane moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 191.27 g/mol. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from chemical suppliers and databases, such as BenchChem and Smolecule, which provide details on its synthesis and properties. It is classified under the category of aminopyridines, which are known for their diverse biological activities. The presence of both azepane and pyridazine rings contributes to its unique chemical behavior and potential applications.
The synthesis of 6-(Azepan-1-yl)pyridazin-3-amine typically involves the reaction of 3-aminopyridazine with azepane. One common synthetic route is through nucleophilic substitution, where 3-aminopyridazine reacts with azepane in the presence of a base such as sodium hydride or potassium carbonate. This reaction is often conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate product formation.
The molecular structure of 6-(Azepan-1-yl)pyridazin-3-amine features a pyridazine ring fused with an azepane ring. The azepane group, a seven-membered saturated nitrogen-containing ring, significantly influences the compound's chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 6-(Azepan-1-yl)pyridazin-3-amine |
Canonical SMILES | C1CCCN(CC1)C2=C(N=C(C=C2)N)N |
6-(Azepan-1-yl)pyridazin-3-amine can undergo various chemical reactions:
The mechanism of action for 6-(Azepan-1-yl)pyridazin-3-amine largely depends on its specific application in biological systems. It may interact with various molecular targets such as enzymes or receptors, modulating their activity. The azepane and pyridazine moieties can facilitate interactions through hydrogen bonding, hydrophobic interactions, and π–π stacking interactions.
The physical properties of 6-(Azepan-1-yl)pyridazin-3-amine include:
Key chemical properties include:
6-(Azepan-1-yl)pyridazin-3-amine has potential applications across several scientific domains:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3